molecular formula C43H37BrOP2Pd B12283062 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol CAS No. 849417-41-0

2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol

Cat. No.: B12283062
CAS No.: 849417-41-0
M. Wt: 818.0 g/mol
InChI Key: CQJFBTAJUUGXAP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol typically involves the reaction of palladium(II) bromide with triphenylphosphine and benzyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding the desired palladium complex .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reaction vessels and more efficient mixing and temperature control systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aryl halides, alkynes, and organometallic reagents such as boronic acids and organozinc compounds. Typical reaction conditions involve the use of solvents like toluene, dichloromethane, or ethanol, and temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from reactions catalyzed by this compound include various substituted aromatic compounds, alkenes, and alkynes, depending on the specific reaction and substrates used .

Mechanism of Action

The mechanism by which 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation of new bonds. The palladium complex undergoes oxidative addition, transmetalation, and reductive elimination steps, which are common in cross-coupling reactions . The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ligand environment and the presence of a bromide ion, which can influence its reactivity and selectivity in catalytic reactions. Its ability to facilitate a wide range of cross-coupling reactions makes it a valuable tool in organic synthesis .

Properties

CAS No.

849417-41-0

Molecular Formula

C43H37BrOP2Pd

Molecular Weight

818.0 g/mol

IUPAC Name

bromopalladium(1+);phenylmethanol;triphenylphosphane

InChI

InChI=1S/2C18H15P.C7H7O.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-6-7-4-2-1-3-5-7;;/h2*1-15H;1-4,8H,6H2;1H;/q;;-1;;+2/p-1

InChI Key

CQJFBTAJUUGXAP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)CO.Br[Pd+]

Origin of Product

United States

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